2-Methoxyazepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-methoxyazepane |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 |
InChI Key |
OPCHETVWKZYSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyazepane and Its Derivatives
Established Synthetic Routes to 2-Methoxyazepane
Multi-step Synthesis Approaches
Multi-step synthesis provides a foundational approach to this compound, often starting from readily available precursors like ε-caprolactam. youtube.comyoutube.comudel.edu A direct and classical method involves the O-methylation of ε-caprolactam to form the corresponding lactim ether, 2-methoxy-3,4,5,6-tetrahydro-7H-azepine. For instance, methylation of caprolactam with dimethyl sulfate (B86663) can yield the 2-methoxyazepine derivative. researchgate.net Subsequent reduction of this intermediate would furnish the target saturated heterocycle, this compound.
Another versatile multi-step strategy involves the functionalization of a pre-formed azepane ring. This can be achieved through various transformations that introduce a methoxy (B1213986) group at the C2 position. These synthetic sequences allow for the construction of the core azepane structure followed by the installation of the desired substituent. manchester.ac.uklibretexts.org
A photochemical approach has also been described for the synthesis of caprolactams from nitroarenes. This method involves a blue-light-mediated dearomative ring expansion, transforming a six-membered nitroarene into a seven-membered azepine system, which can then be converted to the corresponding lactam in three steps. thieme-connect.de Such lactams are key precursors that can be converted to 2-alkoxyazepanes.
General Methods for Simple 2-Substituted Azepanes
The synthesis of 2-substituted azepanes is often challenging compared to their five- and six-membered ring counterparts. bohrium.com However, several general methods have been developed that can be adapted for the synthesis of this compound.
One prominent method is the Beckmann rearrangement of cyclohexanone (B45756) oximes. This reaction efficiently produces ε-caprolactam, a primary precursor for many azepane derivatives. usm.eduacs.orgderpharmachemica.com The resulting lactam can then be functionalized. For example, triterpenic A-azepanones, synthesized via Beckmann rearrangement of C3-oximes, can be reduced with agents like lithium aluminum hydride (LiAlH4) to yield the corresponding azepanes. nih.gov This highlights a pathway where a ketone is converted to a lactam, which can then be modified and reduced.
Ring-expansion reactions of smaller ring systems also provide a route to the azepane core. For instance, functionalized piperidines can be derived from the ring cleavage of bicyclic aminocyclopropane derivatives, a strategy that could be extended to azepane synthesis. rsc.org
Furthermore, cross-coupling reactions offer a modern approach to functionalized azepanes. Palladium-mediated cross-coupling of α-halo eneformamides derived from caprolactam enables the introduction of various substituents at the C2 position. acs.org While this method directly demonstrates C-C bond formation, similar principles could be explored for C-O bond formation to install a methoxy group.
Synthesis via N-Boc Precursors
The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern nitrogen heterocycle synthesis, offering stability and predictable reactivity. For azepanes, N-Boc-caprolactam can serve as a versatile starting material. Reduction of N-Boc-caprolactam can form a stable cyclic hemiaminal, which can then be O-alkylated to produce N-Boc-2-methoxyazepane.
A powerful method for creating 2-substituted azepanes involves the directed lithiation of N-Boc-azepane. However, the direct α-lithiation and substitution of N-Boc azepane is often a low-yielding process compared to smaller ring systems. acs.orgresearchgate.net Despite this challenge, the lithiation of N-Boc-2-phenylazepane followed by an electrophilic quench has been successfully used to prepare 2,2-disubstituted azepanes. researchgate.net This demonstrates the principle of functionalizing the C2 position via an organometallic intermediate.
A general sequence starting from cyclic enamines illustrates the utility of the Boc group. N-Boc-protected cyclic enamines can undergo dihalocyclopropanation to form stable bicyclic amines. After deprotection, these intermediates can undergo further reactions that trigger ring expansion to yield substituted azepanes. rsc.org
| Starting Material | Reagent(s) | Product | Yield (%) | Ref. |
| N-Boc-2-phenylazepane | 1. n-BuLi 2. Electrophile (E+) | N-Boc-2-phenyl-2-E-azepane | up to 85% | researchgate.net |
| N-Boc-enamine | 1. Dihalocarbene 2. HCl 3. Reductive Amination | Substituted Azepane | Variable | rsc.org |
Enantioselective Synthesis Strategies for Chiral this compound Systems
Creating chiral 2-substituted azepanes requires sophisticated asymmetric strategies to control the stereochemistry at the C2 position.
Asymmetric Induction Methodologies
Asymmetric induction refers to the use of a chiral feature in the substrate, reagent, or catalyst to preferentially form one enantiomer or diastereomer over another. wikipedia.org This is a key concept in asymmetric synthesis. slideshare.net
One approach involves using a chiral auxiliary . wikipedia.org A chiral auxiliary can be temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved to reveal the enantioenriched product. wikipedia.org For azepanes, this could involve modifying an achiral azepane precursor with a chiral group that directs subsequent methoxylation to one face of the molecule.
Catalytic asymmetric synthesis represents a more atom-economical approach. wikipedia.org For example, the enantioselective synthesis of polysubstituted azepanes has been achieved through a sequence involving asymmetric lithiation mediated by (-)-sparteine. nih.govacs.org This process generates enantioenriched intermediates that are then cyclized and reduced to form the azepane ring with high stereocontrol. nih.govacs.org Although this has been applied to carbon-substituted azepanes, the principle of using a chiral ligand to control the configuration of an organometallic intermediate is broadly applicable.
A domino reaction strategy using organocatalysis has been developed for the enantioselective synthesis of bridged azepane structures, which can be converted into various azepane derivatives. rsc.org This method creates multiple stereocenters with high stereoselectivity in a single cascade. rsc.org
| Precursor Type | Chiral Influence | Key Transformation | Stereoselectivity | Ref. |
| N-Boc-N-(p-methoxyphenyl)-allylamine | (-)-sparteine | Lithiation-conjugate addition | 99:1 er | nih.govacs.org |
| α-Ketoamide & Enal | Chiral amine (organocatalyst) | Domino Michael/hemiacetalization | up to 97% ee | rsc.org |
Biocatalytic Approaches for Chiral Azepane Synthesis
Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiopure compounds. Enzymes can perform highly selective transformations that are often difficult to achieve with traditional chemical methods. bohrium.com
Imine reductases (IREDs) are particularly useful for the asymmetric synthesis of chiral amines. These enzymes can catalyze the reduction of cyclic imines to form enantioenriched cyclic amines, including 2-substituted azepanes. bohrium.comcapes.gov.bracs.org Research has identified both R- and S-selective IREDs that can convert various 7-membered cyclic imines with excellent enantioselectivity. bohrium.com The primary challenge is the instability of the 7-membered imine substrate in the aqueous media required for biotransformations. bohrium.com
Another biocatalytic strategy is kinetic resolution . In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate and the product. researchgate.net For cyclic amines, lipases can be used for the stereoselective acylation of a racemic amine, or hydrolases can be used for the selective hydrolysis of a racemic N-acyl amine. researchgate.netmdpi.com For instance, a hydrolase from Arthrobacter sp. K5 has shown high (S)-selectivity in the kinetic resolution of racemic N-pivaloyl-2-methylpiperidine. mdpi.com Similar hydrolase-based resolutions could be applied to racemic this compound derivatives. Deracemization, which combines kinetic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired chiral product. acs.orgresearchgate.net
| Biocatalytic Method | Enzyme Class | Substrate | Product | Selectivity |
| Asymmetric Reduction | Imine Reductase (IRED) | 7-Membered Cyclic Imine | (R)- or (S)-2-Aryl-azepane | Excellent e.r. |
| Deracemization | Monoamine Oxidase (MAO) | Racemic 2-Aryl-azepane | Enantioenriched 2-Aryl-azepane | High e.e. |
| Kinetic Resolution | Hydrolase | Racemic N-pivaloyl-2-methylpiperidine | (S)-2-Methylpiperidine | 83.5% ee |
Organocatalytic Methods in Azepane Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. nih.govrsc.orgrsc.org In the realm of azepane synthesis, organocatalysts have been employed to construct the seven-membered ring with high levels of stereocontrol.
One notable approach involves the use of chiral Brønsted acids to catalyze asymmetric aza-Piancatelli rearrangement/Michael addition sequences, yielding bridged tetrahydrobenzo[b]azepine derivatives with excellent enantioselectivities. bohrium.com Another strategy utilizes chiral imidazolidinone catalysts, developed by MacMillan and others, for various asymmetric transformations that can lead to the formation of chiral azepane precursors. sigmaaldrich.com These catalysts activate α,β-unsaturated aldehydes towards cycloaddition reactions, providing a pathway to enantiomerically enriched cyclic compounds. sigmaaldrich.com For instance, the enantioselective construction of polychiral-fused azepines has been achieved through an organocatalytic intramolecular electrophilic aromatic substitution, demonstrating high diastereoselectivity and enantioselectivity. nih.gov
Furthermore, organocatalytic methods have been developed for the synthesis of diazoaryl-benzo[b]azepine derivatives. acs.orgacs.org These reactions often employ Brønsted acid catalysis and can proceed with high yields and diastereoselectivities. acs.orgacs.org The use of low catalyst loading in these reactions makes them particularly attractive for large-scale synthesis. rsc.org
Chiral Purification Techniques
The separation of enantiomers, or chiral resolution, is a critical step in the synthesis of many chiral compounds. For azepane derivatives, several techniques are employed to obtain enantiomerically pure products.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the analytical and preparative separation of enantiomers. jst.go.jpymc.co.jpwvu.edu Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for a broad range of chiral compounds. ymc.co.jp The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water), is crucial for achieving optimal separation. ymc.co.jp
In some cases, coupling achiral and chiral columns in supercritical fluid chromatography (SFC) can simplify the purification process by removing achiral impurities in a single step. americanpharmaceuticalreview.com Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is another powerful technique. google.com This can be achieved through enzymatic or non-enzymatic methods, such as enantioselective N-acetylation. google.com Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) of N-Boc-protected azepines have also been reported, using chiral ligands to resolve racemic organolithium intermediates. nih.gov
Innovative Synthetic Approaches
Exploration of Novel Precursors and Starting Materials
The development of new synthetic routes to azepanes often relies on the exploration of novel and readily available starting materials. A recent strategy involves the dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system using blue light photochemistry. manchester.ac.uk This method provides a modular and efficient route to complex azepanes from simple precursors. manchester.ac.uk
Another innovative approach utilizes the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate to synthesize di- and tri-substituted fluoroalkylated azepanes. researchgate.net Cyclopropane derivatives have also been investigated as precursors for azepine synthesis through ring-expansion reactions. researchgate.netrsc.org Furthermore, the use of fluorinated allenynes in copper(I)-catalyzed tandem amination/cyclization reactions has been shown to produce functionalized azepines. nih.gov
Development of Green Chemical Syntheses
Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. nih.gov For azepane synthesis, this includes the development of one-pot reactions, microwave-assisted synthesis, and the use of metal-free and solvent-free conditions. nih.gov
Catalytic amination of biomass-derived oxygenates presents a renewable pathway to amines and N-heterocycles, including azepanes. acs.org Homogeneous and heterogeneous catalysts have been investigated for this transformation, with some systems showing excellent selectivity. acs.org Additionally, photoenzymatic synthesis routes are being explored, combining photochemical C-H oxyfunctionalization with stereoselective enzymatic steps to produce chiral azepane derivatives in a one-pot process. acs.org
Advanced Catalytic Systems for Azepane Ring Formation
The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of azepane ring formation. Rhodium-catalyzed N-H insertion and cyclization sequences using diazo compounds have been used to construct the azepane ring from linear haloamines. researchgate.net
Iron complexes have been shown to catalyze the reductive amination of carbonyl derivatives with ω-amino fatty acids, providing a route to azepane derivatives through hydrosilylation. researchgate.net Silyl-aza-Prins cyclization, catalyzed by indium trichloride, offers a diastereoselective synthesis of trans-2,7-disubstituted azepanes from silyl (B83357) bis(homoallylic) amines and aldehydes. researchgate.net Furthermore, palladium-catalyzed double amination reactions of stilbene (B7821643) derivatives have been used to construct pyridobenzazepine and dipyridoazepine systems. shd.org.rs
Derivatization Strategies of this compound
Derivatization is a chemical modification process used to enhance the properties of a compound for analysis or to create new analogs with different biological activities. sigmaaldrich.comjfda-online.com For a compound like this compound, derivatization could be employed for several purposes.
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can improve volatility, chromatographic separation, and detection sensitivity. sigmaaldrich.comjfda-online.comnih.govddtjournal.com Common derivatizing reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with active hydrogens on functional groups. sigmaaldrich.com For LC-MS/MS, reagents that introduce a readily ionizable group can significantly enhance signal intensity. nih.govddtjournal.com
From a synthetic standpoint, the methoxy group at the 2-position of this compound can be a versatile handle for further functionalization. For example, methylation of caprolactam with dimethyl sulfate yields 2-methoxyazepine, which can then be a precursor for other derivatives. researchgate.net The nitrogen atom of the azepane ring can also be derivatized, for instance, through N-alkylation or N-arylation, to introduce a wide range of substituents and explore structure-activity relationships. jst.go.jp
Functionalization for Enhanced Analytical Characteristics
The analytical detection and quantification of compounds like this compound, particularly in complex matrices, often necessitate derivatization to improve their chromatographic behavior and detector response. sigmaaldrich.comiu.edu Functionalization strategies typically target the secondary amine of the azepane ring or other reactive sites to introduce moieties that enhance properties such as UV absorbance, fluorescence, or mass spectrometric ionization efficiency.
Pre-column derivatization is a common technique used in High-Performance Liquid Chromatography (HPLC) to improve the detection of amines. researchgate.net Reagents that introduce a chromophore or fluorophore are particularly useful. For a secondary amine like this compound, several derivatizing agents can be employed. These reactions typically involve the nucleophilic attack of the amine nitrogen on the electrophilic center of the derivatizing agent.
Common Derivatizing Agents for Amines:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, significantly enhancing detection limits in fluorescence-based assays. mdpi-res.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, UV-active carbamate (B1207046) derivatives with primary and secondary amines, which are also fluorescent. researchgate.netkarger.com
o-Phthalaldehyde (OPA): While primarily used for primary amines, it can react with secondary amines in the presence of a thiol to form detectable isoindole derivatives. researchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often required to increase the volatility and thermal stability of polar analytes like amines. sigmaaldrich.comiu.edu This process replaces active hydrogen atoms with less polar groups.
Table 1: Proposed Derivatization Reactions for this compound for Enhanced Analytical Detection
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Expected Improvement |
| Dansyl Chloride | Secondary Amine (N-H) | N-Dansyl-2-methoxyazepane | HPLC-FLD | Enhanced fluorescence detection |
| FMOC-Cl | Secondary Amine (N-H) | N-FMOC-2-methoxyazepane | HPLC-UV/FLD | Improved UV and fluorescence detection |
| Trifluoroacetic Anhydride (TFAA) | Secondary Amine (N-H) | N-Trifluoroacetyl-2-methoxyazepane | GC-MS | Increased volatility and improved peak shape |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine (N-H) | N-Trimethylsilyl-2-methoxyazepane | GC-MS | Increased volatility and thermal stability |
Chemical Modification to Influence Reactivity
The reactivity of this compound can be strategically modified to facilitate further synthetic elaborations. These modifications can target the nucleophilic nitrogen atom or the electrophilic carbon at the C-2 position, which is activated by the adjacent methoxy group and ring nitrogen. The inherent reactivity of the azepane ring can also be influenced by the introduction of various substituents. beilstein-journals.orgnih.gov
The nitrogen atom of the azepane ring is a key site for modification. N-acylation, N-alkylation, and N-arylation are common transformations. For instance, the Buchwald-Hartwig amination could potentially be employed for the N-arylation of this compound, introducing aromatic substituents that can alter the electronic properties and steric environment of the molecule. rsc.org
The C-2 position, being an acetal-like center, is susceptible to nucleophilic substitution. The methoxy group can act as a leaving group, particularly under acidic conditions or with Lewis acid catalysis, allowing for the introduction of other alkoxy, aryloxy, or carbon-based nucleophiles. This approach provides a pathway to a variety of 2-substituted azepane derivatives. acs.orgacs.org The reactivity at this position is a key feature for generating molecular diversity from the this compound scaffold.
Silylation Approaches for Polarity and Volatility Adjustment
Silylation is a widely used derivatization technique in chemical analysis, particularly for GC-MS. It involves the replacement of an active hydrogen atom (from groups like -OH, -NH, -SH) with a silyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This modification reduces the polarity and increases the volatility of the compound, leading to better chromatographic separation and peak shape. ualberta.ca
For this compound, the primary site for silylation is the N-H bond of the secondary amine. A variety of silylating agents can be used, often in the presence of a catalyst or in an appropriate solvent. The choice of reagent can influence the reaction conditions and the stability of the resulting silylated derivative.
Common Silylating Agents:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating agent that readily derivatizes amines. iu.edu
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective TMS-donating reagent.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are generally more stable towards hydrolysis than TMS derivatives. sigmaaldrich.com
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other silylating agents like BSTFA to increase their reactivity, especially for hindered amines. acs.org
The reaction typically involves heating the analyte with the silylating agent in a suitable solvent like acetonitrile or pyridine. The resulting N-silylated this compound would be significantly more volatile and less polar than the parent compound, making it highly suitable for GC-MS analysis. The increased molecular weight and characteristic fragmentation pattern of the silyl derivative also aid in its mass spectrometric identification.
Table 2: Common Silylating Agents and Their Potential Application for this compound
| Silylating Agent | Abbreviation | Derivative Formed | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly volatile byproducts, widely used. iu.edu |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives with enhanced stability against hydrolysis. sigmaaldrich.com |
| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) | Often used with a catalyst like TMCS for hindered groups. |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Primarily used as a catalyst to enhance reactivity of other agents. acs.org |
Spectroscopic and Structural Elucidation of 2 Methoxyazepane
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. acs.org
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-methoxyazepane would give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. oregonstate.edu The carbon of the methoxy (B1213986) group would appear in a specific region, typically around 50-60 ppm. The carbons of the azepane ring would have shifts influenced by their proximity to the nitrogen atom and the methoxy group. rsc.orghmdb.cacaspre.ca While direct spectral data for this compound is absent from the search results, related compounds show characteristic shifts that can be used for prediction. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (O-CH₃) | ~3.3 (singlet) | ~55-60 |
| Azepane C2-H | ~4.5-5.0 (multiplet) | ~80-90 |
| Azepane Ring (other CH₂) | ~1.5-3.0 (multiplets) | ~20-50 |
Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and structures and is for illustrative purposes. Actual experimental values may vary.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. edinst.comrtilab.com
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rtilab.com For this compound, characteristic absorption bands would be expected for the C-O-C ether linkage and the C-N amine bond. The C-O stretching vibration in ethers typically appears in the region of 1000-1300 cm⁻¹. mdpi.com The C-H stretching vibrations of the methylene (B1212753) and methoxy groups would be observed around 2850-3000 cm⁻¹. mdpi.com The absence of certain bands, such as a strong, broad O-H stretch around 3200-3600 cm⁻¹, would confirm the absence of hydroxyl groups. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. jasco-global.comamericanpharmaceuticalreview.comutoronto.ca It relies on the inelastic scattering of monochromatic light. jasco-global.commst.or.jp While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the carbon backbone of the azepane ring. wikipedia.org
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H (alkane) stretch | 2850-2960 | 2850-2960 |
| C-O (ether) stretch | 1000-1300 | 1000-1300 |
| C-N (amine) stretch | 1020-1250 | 1020-1250 |
Note: The data in this table represents typical frequency ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. slideshare.netscienceready.com.au When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion. libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
For this compound, the molecular ion peak would correspond to its molecular weight. Furthermore, the molecule would undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgnih.gov The pattern of these fragments is characteristic of the molecule's structure. A common fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org In the case of this compound, this could lead to the loss of the methoxy group or fragmentation of the azepane ring, providing valuable structural information.
Electronic Absorption Spectroscopy (UV-Vis-NIR)
Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. phosphortech.comiitb.ac.inspectroscopyonline.com This technique is primarily used to study molecules with chromophores, which are parts of the molecule that absorb light. Saturated compounds like this compound, which lack extensive conjugation or aromatic rings, are not expected to show significant absorption in the UV-Vis region. scielo.br Any observed absorption would likely be due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which typically occur at very short wavelengths, often below the standard measurement range.
X-ray-based Spectroscopic Methods (XRF, XPS, EDS) for Elemental Composition
X-ray-based spectroscopic methods are used to determine the elemental composition of a sample. chemicalbook.com
X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgcarleton.eduhoriba.comrigaku.com It works by exciting atoms in the sample with high-energy X-rays, causing them to emit characteristic "fluorescent" X-rays. youtube.com While primarily used for heavier elements, XRF can confirm the presence of elements like oxygen and nitrogen in a sample of this compound.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. wikipedia.orgcea.frcovalentmetrology.comntu.edu.twyoutube.com XPS can not only identify the presence of carbon, nitrogen, and oxygen in this compound but also provide information about their chemical environment. For example, the binding energy of the C 1s electrons would differ for the carbon atoms in the methoxy group versus those in the azepane ring.
Energy-Dispersive X-ray Spectroscopy (EDS): EDS, often coupled with scanning electron microscopy, is another technique for elemental analysis. oxinst.comwikipedia.orgbruker.comnanoscience.commst.or.jp It detects the characteristic X-rays emitted from a sample when bombarded by an electron beam. EDS can provide a qualitative and quantitative analysis of the elemental composition of this compound, confirming the presence of carbon, nitrogen, and oxygen.
Comprehensive Structural Analysis Methodologies
A comprehensive structural analysis of this compound involves the integration of data from all the aforementioned spectroscopic techniques. The process begins with determining the molecular formula through mass spectrometry and elemental analysis (XPS, EDS). Subsequently, NMR spectroscopy (¹H and ¹³C) is employed to piece together the carbon-hydrogen framework and establish the connectivity of the atoms. Vibrational spectroscopy (FTIR and Raman) confirms the presence of key functional groups, such as the ether and amine linkages. While UV-Vis-NIR may not provide extensive structural information for this saturated compound, it can confirm the absence of chromophores. By combining the insights from each of these methods, a complete and unambiguous structural elucidation of this compound can be achieved.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the precise arrangement of atoms within a crystalline solid. By irradiating a crystal with X-rays and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated. From this, the positions of individual atoms and the bonds between them can be determined.
If a single crystal of this compound could be grown, single-crystal XRD would be the definitive method to determine its molecular structure. The process involves mounting a suitable crystal on a diffractometer, which then rotates the crystal while bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.
Bragg's Law , the fundamental principle behind XRD, describes the condition for constructive interference of X-rays from the planes of atoms within the crystal lattice:
nλ = 2d sin(θ)
Where:
n is an integer
λ is the wavelength of the X-rays
d is the spacing between the atomic planes in the crystal
θ is the angle of incidence of the X-ray beam
Analysis of the diffraction data would yield the unit cell parameters—the dimensions of the basic repeating unit of the crystal—and the space group, which describes the crystal's symmetry. Further refinement of the data would provide the precise coordinates of each atom (carbon, nitrogen, oxygen, and hydrogen) in the this compound molecule.
In the absence of a single crystal, X-ray Powder Diffraction (XRPD) could be used on a microcrystalline sample of this compound. While XRPD provides less detailed structural information than its single-crystal counterpart, it is a powerful tool for phase identification, confirming the purity of a crystalline sample, and determining basic lattice parameters.
| Parameter | Information Provided by XRD | Relevance to this compound |
| Unit Cell Dimensions | The lengths and angles of the basic repeating crystalline unit. | Defines the fundamental packing arrangement of this compound molecules in the solid state. |
| Space Group | The symmetry operations that describe the crystal. | Provides insight into the symmetry of the molecule and its arrangement with neighboring molecules. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for the determination of exact bond lengths, bond angles, and torsion angles within the this compound molecule. |
| Crystal Packing | How individual molecules are arranged relative to each other. | Reveals intermolecular interactions, such as van der Waals forces, that stabilize the crystal structure. |
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Microstructure
While XRD reveals atomic-level detail in highly ordered crystals, SAXS and WAXS are used to investigate structure on a larger, nanoscale level. These techniques are particularly useful for materials that may be semi-crystalline, amorphous, or have larger-scale ordered structures like polymers or colloids.
Small-Angle X-ray Scattering (SAXS) measures the scattering of X-rays at very small angles (typically 0.1-10°) to the incident beam. This allows for the characterization of structures ranging from 1 to 100 nanometers. For a sample of this compound, SAXS could be employed to study nanoscale inhomogeneities. For instance, if the compound were part of a polymer matrix or a nanoparticle formulation, SAXS could determine the size, shape, and distribution of these larger structures.
Wide-Angle X-ray Scattering (WAXS) , as the name suggests, collects scattering data at wider angles. It provides information on smaller length scales, down to interatomic distances, and is sensitive to the degree of crystallinity in a sample. For a semi-crystalline or amorphous sample of this compound, WAXS could provide information about the short-range order and the average distance between molecules.
When used together, SAXS and WAXS offer a comprehensive view of a material's structure across different length scales.
| Technique | Probed Length Scale | Information Obtainable for a this compound System |
| SAXS | 1 - 100 nm | Particle/domain size and shape, pore size distribution, analysis of larger-scale structures in a composite material. |
| WAXS | < 1 nm (interatomic) | Degree of crystallinity, average intermolecular distances, analysis of short-range order in amorphous phases. |
Electron Microscopy (SEM, TEM, AFM) for Morphological and Topographical Studies
Electron microscopy techniques use beams of electrons instead of light to generate high-resolution images of a sample's surface and internal structure.
Scanning Electron Microscopy (SEM) produces images by scanning a surface with a focused beam of electrons. The interaction of the electrons with the sample generates various signals, primarily secondary electrons and backscattered electrons, which contain information about the surface topography and composition. An SEM analysis of a solid sample of this compound would reveal its surface morphology, including crystal shape (if crystalline), particle size, and surface texture. The high depth of field of SEM provides a three-dimensional appearance to the images.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. This allows for much higher resolution than SEM and can reveal internal structures. To analyze this compound with TEM, it would need to be prepared as an extremely thin sample (typically under 100 nm). If the compound were part of a nanocomposite material, TEM could be used to visualize the dispersion and size of the this compound-containing particles within the matrix. High-resolution TEM can even visualize atomic lattices in crystalline materials.
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that generates a topographical map of a surface with very high resolution. An AFM uses a sharp tip on the end of a flexible cantilever to scan the sample surface. Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser to create the image. AFM could be used to image the surface of a this compound crystal or thin film at the nanometer scale, providing extremely detailed three-dimensional surface profiles. Unlike electron microscopy, AFM does not typically require a vacuum and can be operated on a wide variety of surfaces.
| Technique | Principle | Hypothetical Application to this compound |
| SEM | Scans surface with an electron beam, detects secondary/backscattered electrons. | Imaging the shape and surface texture of microcrystals or powder particles. |
| TEM | Transmits an electron beam through an ultra-thin sample. | Visualizing the internal structure if part of a composite; imaging lattice fringes in a nanocrystal. |
| AFM | Scans surface with a physical probe on a cantilever to map topography. | Generating a high-resolution 3D map of a crystal surface or a thin film. |
Molecular Structure Analysis Techniques
Beyond the diffraction and imaging techniques described above, a full structural elucidation of this compound would involve spectroscopic methods that probe its molecular structure. While the prompt focuses on structural elucidation through diffraction and microscopy, a complete analysis would invariably include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of atoms, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups present in the molecule. These techniques, while not the focus of this section, are crucial complementary tools in confirming the identity and purity of the compound before undertaking more advanced structural studies.
Reactivity and Mechanistic Investigations of 2 Methoxyazepane
Reaction Pathways and Transformation Mechanisms
The reaction pathways of 2-methoxyazepane are influenced by the inherent reactivity of both the cyclic amine and the ether functional groups. Mechanistic investigations often involve computational studies, such as Density Functional Theory (DFT), to elucidate electronic properties and predict reactivity. acs.org These studies help in understanding the transformation mechanisms which can include ring-opening, ring-contractions, and substitutions.
One common transformation pathway for azepane derivatives involves dearomative ring expansion of nitroarenes, which can be a modular approach to synthesize complex azepanes. manchester.ac.uk This photochemical process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.uk Subsequent hydrogenation can then yield the saturated azepane heterocycle. manchester.ac.uk
Another pathway involves the ring-opening of bicyclic aziridinium (B1262131) ions. nih.gov These ions can be generated and then undergo nucleophilic attack, leading to the formation of substituted azepanes. The regioselectivity of the ring-opening is a key aspect of its synthetic utility. nih.gov
The table below outlines various reaction pathways involving azepane derivatives, providing insights into potential transformations of this compound.
| Reaction Type | Description | Key Intermediates | Conditions |
| Dearomative Ring Expansion | Photochemical conversion of nitroarenes to azepines, followed by hydrogenation. | Singlet nitrene, 3H-azepine | Blue light, room temperature |
| Bicyclic Aziridinium Ion Ring-Opening | Nucleophilic attack on a bicyclic aziridinium ion to form a substituted azepane. | Bicyclic aziridinium ion | Varies with nucleophile |
| Intramolecular Cyclization | Carbonyl-enamine cyclization to form fused azepine ring systems. | Enamine, acylium carbocation | Thermal or photochemical |
Reactivity of the Azepane Ring System
Azepane rings can undergo ring-opening reactions, particularly when activated. For instance, the formation of bicyclic aziridinium ions from related structures can lead to ring-opening by nucleophiles to yield substituted azepanes. nih.gov The strain in the bicyclic system drives the reaction forward. nih.gov
Ring-transformation reactions are also known. For example, methods for single-atom skeletal editing can precisely alter the ring structure without requiring a complete synthesis from scratch. nih.gov These transformations can expedite the discovery of novel bioactive molecules. nih.gov
Epoxides, which are three-membered rings containing oxygen, are highly reactive towards ring-opening due to significant ring strain. chemistrysteps.comjsynthchem.comechemi.com This reactivity is a useful analogy for understanding the potential for ring-opening in strained heterocyclic systems like activated azepanes. The reactions can be catalyzed by either acid or base, with the mechanism and regioselectivity being dependent on the conditions. fiveable.mechemistrytalk.org
Substituents on the azepane ring have a significant impact on its stability and conformational preferences. benchchem.com The position and electronic nature of the substituent can influence the barriers to conformational interconversion. benchchem.com For instance, the presence of a nitrile group can affect the conformational behavior through both steric and electronic effects. benchchem.com
The following table summarizes the effects of different substituents on the stability and reactivity of the azepane ring.
| Substituent | Position | Effect on Ring Stability | Influence on Reactivity |
| Methoxy (B1213986) | 2 | Influences nucleophilic attack at C2. | Can be cleaved under certain conditions. |
| Methoxy | 4 | Affects biological activity in specific scaffolds. nih.govacs.org | May alter binding affinity to target proteins. nih.govacs.org |
| Nitrile | 4 | Influences conformational preferences via steric and electronic effects. benchchem.com | Can participate in various chemical reactions. benchchem.com |
| Benzyl | 5 | Correctly located during photochemical dearomative ring expansion. manchester.ac.uk | Directs the outcome of the ring formation. manchester.ac.uk |
Reactivity of the Methoxy Functional Group
The methoxy group at the 2-position of the azepane ring introduces specific reactivity patterns to the molecule. An N-methoxy group can act as a reactivity control element in the synthesis of multi-substituted amines. nih.gov
The methoxy group, an ether linkage, can be cleaved under certain conditions. For example, in the presence of a Lewis acid like aluminum chloride, selective cleavage of a methoxy group can occur, followed by acylation. nih.govnih.gov This reaction is thought to proceed through a double complexation of the starting material to the Lewis acid, making the methoxy carbon highly susceptible to nucleophilic attack. nih.gov The orthogonal removal of a naphthylmethyl (NAP) group in the presence of a p-methoxyphenyl (PMP) protected anomeric position has been described, showcasing the selective deprotection strategies available for methoxy-containing compounds. rsc.org
In the context of N-methoxyamides, the N-methoxy group enhances the nucleophilicity of the amide nitrogen, allowing for direct coupling reactions with aldehydes that are not possible with ordinary amides. nih.gov Furthermore, the incorporation of an N-methoxy group can increase the electrophilicity of an adjacent carbonyl group, promoting nucleophilic addition. nih.gov This highlights the dual role the methoxy group can play in modulating reactivity. researchgate.net
Studies on Photo-activating Reactions Involving this compound Derivatives
Comprehensive searches of scientific literature and chemical databases did not yield specific studies or detailed research findings on the photo-activating reactions of this compound or its derivatives. The field of organic photochemistry is extensive, covering a wide array of reactions initiated by the absorption of light. unipv.itslideshare.netbyjus.com These reactions often proceed through mechanisms and to products that are inaccessible via thermal pathways, making photochemistry a powerful tool in organic synthesis. unipv.it
Typical photochemical reactions include isomerizations, cycloadditions, and rearrangements. slideshare.netrsc.org For instance, the Norrish Type I and Type II reactions are well-known photochemical processes involving ketones and aldehydes, where the absorption of a photon leads to bond cleavage and subsequent radical reactions. wikipedia.org Another significant area of study is photosensitized reactions, where a sensitizer (B1316253) molecule absorbs light and then transfers the energy to a substrate, initiating a reaction. This is common in processes like photosensitized oxidation, which can proceed via Type I (electron transfer) or Type II (singlet oxygen) mechanisms. nih.gov
The reactivity of a molecule in a photochemical process is determined by its electronic structure and the nature of its excited states. Computational chemistry is often employed to investigate these reaction mechanisms, providing insights into the potential energy surfaces and the pathways from excited states back to the ground state. escholarship.org
Despite the broad scope of photochemical research, which includes studies on various nitrogen-containing heterocycles and other complex molecules, mdpi.comrsc.orgrsc.org specific data, including reaction conditions, quantum yields, or product characterization for photo-activated this compound derivatives, are not available in the surveyed literature. Therefore, no detailed research findings or data tables can be presented for this specific compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-methoxyazepane. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of its electronic structure, conformational possibilities, and thermodynamic stability. nih.govarxiv.org
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. libretexts.orgaps.org Analysis of this compound's electronic structure involves mapping the distribution of electrons within the molecule to understand the nature of its chemical bonds. jussieu.frmdpi.com Techniques such as Mulliken population analysis can be used to determine atomic charges and bond populations, offering a quantitative measure of the ionicity and covalency of the bonds within the molecule. cam.ac.uk For instance, the overlap population can be correlated with the strength and covalent character of a bond. cam.ac.uk
The application of methods like Density Functional Theory (DFT) allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack. The analysis of electron density distribution further clarifies the nature of bonding interactions, distinguishing between covalent and ionic characteristics. mdpi.com
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. libretexts.orglumenlearning.com For a cyclic system like this compound, this analysis is particularly important for understanding its three-dimensional shape and flexibility. The various conformations are not all equally stable; their relative energies are influenced by factors such as steric hindrance, torsional strain, and angle strain. libretexts.org
The potential energy surface, often referred to as the energy landscape, maps the potential energy of the molecule as a function of its conformational coordinates. biorxiv.orgnih.gov By calculating the energies of different conformers, it is possible to identify the most stable, low-energy conformations that the molecule is most likely to adopt. nih.gov These energy landscapes can reveal the pathways for conformational changes and the energy barriers between different states. biorxiv.orgchemrxiv.org For cyclic molecules, specific conformations like chair, boat, and twist-boat are often analyzed to determine their relative stabilities.
Thermodynamic Stability Assessments
Thermodynamic stability refers to the relative energy state of a chemical system. mediresonline.org For this compound, computational methods can be used to assess its stability by calculating key thermodynamic parameters. wisdomlib.orgaps.orgarxiv.org The Gibbs free energy of formation is a primary indicator of a compound's stability under standard conditions. mediresonline.org
| Parameter | Description |
| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |
| Entropy (S) | A measure of the amount of energy unavailable to do work. It is also a measure of the disorder of a system. |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mpg.dearxiv.orgrsc.org These predictions are based on the calculated electronic and geometric structure of the molecule. nih.gov
For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ucm.esmdpi.com Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com Vibrational frequencies, which are observed in Infrared (IR) and Raman spectroscopy, can also be computed. These predicted spectra serve as a valuable tool for identifying and characterizing the compound. nih.govarxiv.orgucl.ac.uk
| Spectroscopic Technique | Predicted Parameters |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (ν) |
| UV-Visible (UV-Vis) Spectroscopy | Excitation Energies (λ_max), Oscillator Strengths (f) |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, allowing for the investigation of reaction mechanisms and other complex processes. ejmste.com
Mechanistic Analysis of Reactions
Molecular modeling can be used to elucidate the pathways of chemical reactions involving this compound. atomistica.onlinescielo.br By simulating the reaction at the atomic level, it is possible to identify transition states, intermediates, and the energy barriers associated with each step of the reaction. nih.gov This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions.
Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations are a powerful tool for studying reactions in a complex environment, such as in solution or within an enzyme active site. nih.gov These methods treat the reacting part of the system with high-level quantum mechanics while the surrounding environment is described by a more computationally efficient molecular mechanics force field. nih.gov This approach allows for the detailed investigation of how the solvent or other molecules influence the reaction mechanism. nih.gov
In silico Investigations of Molecular Interactions
In silico methods are crucial for exploring how this compound and related compounds interact with biological targets, such as proteins and enzymes. These computational techniques simulate molecular interactions, providing detailed information that is often difficult to obtain through experimental means alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be employed to understand its potential binding modes within the active site of a target protein. The azepane ring's conformational flexibility allows it to adapt to various binding pockets, a key feature for drug design. benchchem.com The methoxy (B1213986) group can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the ligand-receptor complex. biochemjournal.com Computational analysis of such complexes can identify key amino acid residues that form hydrogen bonds or have significant hydrophobic interactions, guiding the design of more potent derivatives. nih.govrsc.orgfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, revealing the stability of ligand-protein complexes and conformational changes that may occur upon binding. nih.govnih.govdovepress.com An MD simulation for a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a water box with ions) and calculating the atomic movements over a set period. frontiersin.orgnih.govdovepress.commdpi.com Analysis of the simulation trajectory can yield valuable data on the stability of the binding, the flexibility of different parts of the molecule, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govdovepress.com This information helps to validate docking results and provides a more realistic model of the molecular recognition process. nih.gov
| Computational Method | Objective | Key Parameters for this compound | Potential Insights |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity | Binding Score (kcal/mol), Hydrogen Bonds, Hydrophobic Contacts | Identification of key interacting residues (e.g., with the N-H group or methoxy oxygen). researchgate.netbiochemjournal.comnih.gov |
| Molecular Dynamics (MD) | Assess complex stability and dynamics | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), Rg (Radius of Gyration) | Confirmation of binding mode stability and flexibility of the azepane ring within the active site. nih.govdovepress.comnih.gov |
| Binding Free Energy Calculation (MM/PBSA) | Estimate binding affinity | ΔG_bind, van der Waals energy, Electrostatic energy | Quantitative prediction of binding strength, aiding in the ranking of potential derivatives. rsc.orgfrontiersin.orgmdpi.com |
Predictive Modeling for Synthesis and Reactivity
Predictive modeling uses statistical and computational methods to forecast the outcomes of chemical reactions and the properties of molecules. qlik.com These models are vital for optimizing synthetic routes and predicting the chemical behavior of compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benchchem.com To develop a QSAR model for azepane derivatives, one would synthesize a library of analogs of this compound with varied substituents and measure their biological activity. benchchem.com Molecular descriptors (e.g., LogP, molecular weight, electronic properties, steric parameters) are then calculated for each analog. benchchem.combenchchem.com Statistical methods are used to create a model that correlates these descriptors with activity, which can then be used to predict the activity of new, unsynthesized compounds. mdpi.combenchchem.com Such models can guide the design of derivatives with improved potency. mdpi.com
Reactivity Prediction using DFT: Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. carta-evidence.orgresearchgate.netnih.gov DFT calculations can predict sites of reactivity on this compound. benchchem.combenchchem.com For instance, by calculating the distribution of electron density, one can identify the most nucleophilic or electrophilic sites. The nitrogen atom in the azepane ring is a likely site for substitution reactions. benchchem.com Molecular electrostatic potential (MEP) maps generated from DFT calculations can visually highlight these reactive areas, guiding chemists in planning synthetic modifications. benchchem.com DFT can also be used to calculate the activation energies for potential reactions, helping to predict the feasibility of a synthetic pathway. benchchem.com
| Modeling Approach | Application to this compound | Relevant Descriptors/Calculations | Predicted Outcome |
|---|---|---|---|
| QSAR | Predicting biological activity of derivatives | LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies | Correlation between structural features and activity (e.g., IC50). mdpi.commatilda.science |
| DFT | Predicting sites of chemical reactivity | Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO/LUMO) | Identification of nucleophilic (e.g., nitrogen) and electrophilic centers for targeted synthesis. benchchem.comresearchgate.net |
| Reaction Modeling | Predicting feasibility of synthetic routes | Transition State Energy Calculations | Activation barriers (Ea) for proposed reaction steps. nih.gov |
Advanced Computational Tools and Algorithms in Azepane Research
The field of computational chemistry is continually evolving, with new tools and algorithms offering greater speed and accuracy. cecam.org The study of azepanes benefits significantly from these advancements, particularly from the integration of artificial intelligence (AI) and machine learning (ML). bpasjournals.com
Machine Learning in Chemistry: Machine learning algorithms can analyze vast datasets of chemical information to identify patterns and make predictions. numberanalytics.com In the context of azepane research, ML models can be trained on databases of known reactions to predict the outcomes of new synthetic attempts, suggest optimal reaction conditions, or even propose entire synthesis routes. bpasjournals.comrsc.orgresearchgate.net For instance, neural networks can be trained to predict the biological activity or toxicity of azepane derivatives based solely on their structure, accelerating the drug discovery process by prioritizing which compounds to synthesize and test. bpasjournals.commdpi.comresearchgate.net This approach streamlines the traditional, often labor-intensive, trial-and-error cycle of materials discovery. numberanalytics.com
Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying large systems, such as an enzyme with a bound ligand. In this approach, the reactive center (e.g., this compound and the enzyme's active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the accurate modeling of chemical reactions within a biological environment.
Generative Models and AI: More advanced AI, including generative models, can design entirely new molecules. qlik.com By learning from the structures of known active compounds, these models can propose novel azepane derivatives that are predicted to have high affinity for a specific biological target. This synergy between AI and quantum chemistry holds immense potential for modeling complex molecular systems with unprecedented accuracy. bpasjournals.comquantumzeitgeist.com
| Tool/Algorithm | Primary Function | Application in Azepane Research | Example Software/Platform |
|---|---|---|---|
| Machine Learning (e.g., Neural Networks) | Pattern recognition and prediction | Predicting bioactivity, toxicity, and reaction outcomes for azepane derivatives. bpasjournals.commdpi.comresearchgate.net | TensorFlow, Scikit-learn |
| Density Functional Theory (DFT) | Electronic structure calculation | Analyzing reactivity, stability, and spectroscopic properties of this compound. carta-evidence.orgnih.gov | Gaussian, VASP |
| Molecular Dynamics (MD) | Simulating molecular motion | Studying protein-ligand stability and conformational changes. nih.govnih.govmdpi.com | GROMACS, NAMD, AMBER |
| Generative Adversarial Networks (GANs) | De novo molecular design | Generating novel azepane structures with desired properties. qlik.com | Custom research platforms |
Stereochemistry and Conformational Studies of 2 Methoxyazepane
Stereoisomerism and Chirality in 2-Methoxyazepane
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.orgalevelh2chemistry.com The concept of chirality is central to understanding the stereoisomerism of this compound. A molecule is chiral if it is non-superimposable on its mirror image. iosrjournals.org The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. uou.ac.in
In the case of this compound, the carbon atom at the 2-position (C2) is a stereocenter. This is because it is bonded to four different substituents: a methoxy (B1213986) group (-OCH3), a hydrogen atom (-H), the nitrogen atom of the ring (-NH-), and the rest of the carbon chain of the azepane ring. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. iosrjournals.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. iosrjournals.org Since this compound has one chiral center, it has 2^1 = 2 stereoisomers, which are the (R)- and (S)-enantiomers.
The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the four substituents attached to the chiral center based on atomic number. youtube.com The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as (R). If the sequence is counter-clockwise, it is assigned as (S). youtube.com
Conformational Preferences of the Azepane Ring
The azepane ring, a seven-membered heterocycle, is a flexible system that can adopt a variety of conformations. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings have multiple low-energy conformations, including chair, boat, and twist-chair forms. The study of the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. orgosolver.comlibretexts.org
The introduction of a methoxy group at the 2-position influences the conformational equilibrium of the azepane ring. The preferred conformation will be the one that minimizes steric and torsional strain. libretexts.orggmu.edu Steric strain arises from the repulsion between atoms that are forced too close to each other, while torsional strain results from the eclipsing of bonds on adjacent atoms. libretexts.org
In substituted cycloalkanes, substituents can occupy either axial or equatorial positions. utdallas.edu Generally, a substituent prefers to be in an equatorial position to minimize steric interactions with other ring atoms, particularly the 1,3-diaxial interactions. utdallas.edu For this compound, the methoxy group can be either axial or equatorial. The relative stability of these conformers depends on the balance of various steric and electronic effects.
Computational studies and experimental data, often from NMR spectroscopy, are used to determine the most stable conformations. ethz.ch The energy difference between different conformations can be small, leading to a dynamic equilibrium where the ring rapidly interconverts between various forms at room temperature. ethz.ch
Dynamic Stereochemistry and Inversion Barriers
The azepane ring in this compound is not static; it undergoes rapid conformational changes, a phenomenon known as ring-flipping or ring inversion. This dynamic process involves the interconversion between different chair, boat, and twist conformations. libretexts.org The energy barrier for this ring inversion is an important parameter that characterizes the flexibility of the ring.
In addition to ring inversion, nitrogen inversion can also occur in azepane. The nitrogen atom in the ring has a lone pair of electrons, and it can rapidly invert its configuration, similar to an umbrella turning inside out. This process also contributes to the dynamic nature of the molecule.
The presence of the methoxy group at the 2-position can influence the barriers to both ring inversion and nitrogen inversion. The size and electronic properties of the methoxy group can affect the transition state energies for these processes. Techniques like dynamic NMR spectroscopy are employed to study these dynamic processes and to determine the energy barriers associated with them. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to calculate the rates of interconversion and the corresponding activation energies.
Methodologies for Stereochemical Assignment and Purity Assessment
The determination of the absolute configuration and the assessment of the enantiomeric purity of this compound are crucial aspects of its characterization. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. researchgate.netrsc.orgsavemyexams.compressbooks.pubuwimona.edu.jm In the context of stereochemistry, NMR can be used to distinguish between diastereomers, which have different physical and spectral properties. For enantiomers, which have identical NMR spectra in achiral solvents, chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their differentiation and quantification. chemrxiv.orgrsc.org
X-ray Crystallography: X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. rsc.org By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms can be determined, allowing for the definitive assignment of (R) or (S) configuration.
Chiral Chromatography: Chiral chromatography is a widely used technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The retention times of the enantiomers will be different, allowing for their quantification and the determination of enantiomeric excess (ee).
Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers give mirror-image ECD spectra, making this technique highly sensitive for stereochemical assignment and for determining the enantiomeric composition of a sample. nih.gov
Role of 2 Methoxyazepane in Advanced Chemical Synthesis
2-Methoxyazepane as a Versatile Synthetic Building Block
The chemical reactivity of this compound is centered around the enol ether functionality within the seven-membered azepane ring. This moiety serves as a latent iminium ion precursor and a nucleophilic alkene, rendering it susceptible to a variety of transformations. The interplay of these reactive modes allows for its elaboration into a diverse array of more complex structures.
Precursor for Complex Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a range of complex heterocyclic compounds. The enol ether can be activated under acidic conditions to generate a reactive cyclic iminium ion, which can then be trapped by various nucleophiles. This reactivity has been exploited in the synthesis of substituted azepane derivatives. While specific examples detailing the direct conversion of this compound into highly complex, named heterocyclic systems are not extensively documented in readily available literature, the analogous reactivity of similar cyclic enol ethers provides a strong indication of its potential. For instance, cyclic enol ethers are known to participate in reactions such as the Fischer indole synthesis to produce functionalized indoles nih.gov. The general principle involves the reaction of the enol ether with an arylhydrazine, leading to the formation of a key intermediate that subsequently cyclizes to the indole core.
Furthermore, the double bond of the enol ether can undergo various addition and cycloaddition reactions. For example, hetero-Diels-Alder reactions of related dihydro-1H-azepines have been shown to be highly stereoselective, providing access to stereodefined azepine and azepane derivatives rsc.org. This suggests that this compound could serve as a dienophile or, after suitable modification, as a diene in cycloaddition reactions to construct polycyclic nitrogen-containing heterocycles.
The table below summarizes the potential of this compound as a precursor for various classes of heterocyclic compounds, based on the known reactivity of cyclic enol ethers.
| Target Heterocycle Class | Synthetic Strategy | Potential Application |
| Substituted Indoles | Fischer Indole Synthesis | Pharmaceutical and Agrochemical Scaffolds |
| Polycyclic Azepanes | Diels-Alder Cycloaddition | Natural Product Synthesis |
| Functionalized Azepanes | Nucleophilic Addition to Iminium Ion | Fine Chemical Intermediates |
Intermediate in Medicinal Chemistry Research
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Azepane derivatives have shown a wide range of pharmacological activities, including as inhibitors of protein kinase B (PKB) and as scaffolds for anti-HIV agents. The ability to introduce substituents at various positions of the azepane ring is crucial for tuning the biological activity and pharmacokinetic properties of these molecules.
This compound serves as a valuable intermediate for accessing functionalized azepane derivatives that can be further elaborated into potential drug candidates. The methoxy (B1213986) group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the azepane ring. This strategic functionalization is a key step in the construction of libraries of compounds for structure-activity relationship (SAR) studies. While direct examples of marketed drugs synthesized from this compound are not prominent, the azepane core is a key feature in many therapeutic agents. For instance, the benzazepine scaffold is present in drugs like diazepam. More specifically, tetrahydro-2-benzazepines, which can be conceptually derived from azepane precursors, have shown promising antibacterial and anticancer activities nih.gov.
The table below lists some biologically active scaffolds containing the azepane ring, highlighting the importance of intermediates like this compound in their synthesis.
| Compound/Scaffold Class | Biological Activity | Reference Compound Example |
| Tetrahydro-2-benzazepines | Antibacterial, Anticancer | Capsazepine |
| Azepane-based PKB inhibitors | Anticancer | - |
| Azepane Iminosugars | Glycosidase Inhibition | - |
Integration into Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The enol ether functionality of this compound makes it a suitable candidate for participation in such reactions.
While specific MCRs involving this compound are not extensively reported, the reactivity of enol ethers in MCRs is well-established. For example, enol ethers can act as the nucleophilic component in Mannich-type reactions, reacting with an imine (formed in situ from an aldehyde and an amine) to generate β-amino carbonyl compounds. Similarly, enol ethers can participate in Ugi-type reactions. A hypothetical MCR involving this compound could involve its reaction with an aldehyde, an amine, and an isocyanide to generate a complex α-aminoacyl amide derivative of the azepane scaffold.
A study on the multi-component reactions of a steroidal enol ether demonstrated its ability to react with an arylethyl amine in a cascade reaction to form D-ring-fused pyrrolidines researchgate.net. This showcases the potential of enol ethers to participate in complex, one-pot transformations to build intricate molecular architectures. The general reactivity of cyclic ethers in three-component ring-opening reactions with α-diazo esters and weak nucleophiles further underscores the potential for developing novel MCRs involving cyclic enol ethers like this compound acs.org.
Strategies for Constructing Stereodefined Centers in Complex Molecules
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs and natural products. This compound and its derivatives can be employed in strategies to construct stereodefined centers in complex molecules.
Diastereoselective reactions of substituted azepane derivatives have been reported, demonstrating that the seven-membered ring can provide a chiral environment that influences the stereochemical outcome of reactions at adjacent centers. For example, the alkylation of chiral seven-membered rings fused to tetrazoles proceeds with high diastereoselectivity nih.gov. This principle can be extended to reactions of chiral derivatives of this compound. By introducing a chiral auxiliary or a stereodirecting group onto the azepane nitrogen or at another position on the ring, it is possible to control the facial selectivity of reactions at the enol ether double bond.
Furthermore, piperidine ring expansion has been utilized for the stereoselective and regioselective synthesis of azepane derivatives rsc.org. This strategy allows for the transfer of stereochemical information from a well-defined six-membered ring to the seven-membered azepane system. The synthesis of azepane derivatives through a silyl-aza-Prins cyclization has also been shown to proceed with good to excellent diastereoselectivity, yielding trans-azepanes acs.org.
The following table outlines potential strategies for achieving stereocontrol in reactions involving the this compound scaffold.
| Stereoselective Strategy | Description | Potential Outcome |
| Chiral Auxiliary Control | A chiral group attached to the nitrogen atom directs the approach of a reagent to one face of the enol ether double bond. | Enantiomerically enriched products. |
| Substrate-Controlled Diastereoselection | A pre-existing stereocenter on the azepane ring influences the stereochemical outcome of a subsequent reaction. | Diastereomerically enriched products. |
| Asymmetric Catalysis | A chiral catalyst is used to catalyze a reaction on the this compound scaffold, such as asymmetric hydrogenation or hydroboration. | Enantiomerically enriched products. |
This compound represents a valuable and versatile building block in the toolkit of synthetic organic chemists. Its inherent reactivity as a cyclic enol ether provides a gateway to a wide range of functionalized azepane derivatives and more complex heterocyclic systems. Although specific, named applications in the synthesis of blockbuster drugs or complex natural products are not yet widespread in the literature, the fundamental reactivity patterns of this compound and related cyclic enol ethers clearly indicate its significant potential. Its utility as an intermediate in medicinal chemistry for the generation of compound libraries, its prospective role in the development of novel multi-component reactions, and its application in strategies for stereoselective synthesis underscore its importance in advancing the frontiers of chemical synthesis. Further exploration of the reactivity of this intriguing molecule is certain to unveil new and powerful synthetic methodologies for the construction of nitrogen-containing molecules of biological and material significance.
Future Directions and Interdisciplinary Perspectives in 2 Methoxyazepane Research
Emerging Methodologies and Technologies
The synthesis of functionalized azepanes, including 2-methoxyazepane, is an area of continuous development, driven by the need for more efficient and selective chemical transformations. researchgate.net While traditional methods often involve multi-step sequences, emerging strategies are focusing on catalytic and one-pot reactions to improve yields and reduce waste.
Recent advancements in catalysis, particularly using transition metals like rhodium and gold, are opening new avenues for the synthesis of complex azepane derivatives. acs.orgnih.govmdpi.com For instance, rhodium-catalyzed C-H activation and annulation reactions present a powerful tool for the construction of the seven-membered azepane ring. acs.org Similarly, gold-catalyzed cyclization reactions have shown promise in the stereoselective synthesis of substituted heterocycles, a methodology that could potentially be adapted for the synthesis of optically active this compound. nih.govmdpi.com
Photochemical methods are also gaining traction as a sustainable and efficient approach. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones, which provides a two-step formal [5+2] cycloaddition to yield substituted azepanes. organic-chemistry.orgnih.gov This approach offers a versatile route to densely functionalized azepane cores that could be tailored to produce this compound and its analogs.
Furthermore, the development of novel ring expansion strategies continues to be a significant area of research. These methods, which can transform more readily available five- or six-membered rings into the seven-membered azepane scaffold, offer a strategic advantage in terms of substrate availability and synthetic efficiency. rsc.orgnih.gov
Table 1: Emerging Synthetic Methodologies for Azepane Derivatives
| Methodology | Catalyst/Reagent | Key Features | Potential for this compound |
|---|---|---|---|
| Catalytic C-H Activation | Rhodium complexes | High efficiency, potential for stereocontrol | Direct functionalization of azepane precursors |
| Gold-Catalyzed Cyclization | Gold(I) complexes | Mild reaction conditions, high stereoselectivity | Synthesis of enantiomerically pure this compound |
| Photochemical Rearrangement | UV light | Sustainable, access to diverse functionalities | Versatile route from simple starting materials |
Challenges and Opportunities in Azepane Chemistry
Despite the advancements, the synthesis and manipulation of azepanes present several challenges. The seven-membered ring is conformationally flexible, which can lead to difficulties in achieving high stereoselectivity during reactions. rsc.orglifechemicals.com The larger ring size also contributes to slower cyclization kinetics compared to the formation of five- or six-membered rings, often resulting in lower yields. nih.govmdpi.com
The functionalization of the azepane ring at specific positions remains a significant hurdle. researchgate.net Developing methodologies for the regioselective introduction of substituents, such as the methoxy (B1213986) group at the C2 position, is crucial for synthesizing a diverse range of this compound derivatives for structure-activity relationship studies.
However, these challenges also present opportunities for innovation. The development of new catalytic systems that can control the conformational flexibility of the azepane ring during a reaction would be a major breakthrough. rsc.org Computational modeling can play a vital role in understanding the conformational preferences of substituted azepanes and in designing catalysts that favor the formation of a desired stereoisomer. rsc.orgnih.gov The unique three-dimensional space occupied by the azepane scaffold, which is underrepresented in current chemical libraries, offers a significant opportunity for the discovery of novel bioactive compounds. researchgate.netmanchester.ac.uk
Potential for Integration with Advanced Materials Science Research
The unique structural and electronic properties of azepane derivatives, including this compound, suggest their potential for integration into advanced materials. The nitrogen atom in the azepane ring can act as a coordination site for metal ions, opening up possibilities for the development of novel catalysts, sensors, and metal-organic frameworks (MOFs).
In polymer chemistry, functionalized azepanes can be used as monomers for the synthesis of novel polyamides. For example, derivatives of azepan-2-one (B1668282) (ε-caprolactam) have been used in ring-opening polymerization to create functional aliphatic polyamides. acs.org The incorporation of a 2-methoxy group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or biocompatibility. These functional polymers could find applications in areas ranging from drug delivery to advanced coatings.
Furthermore, the introduction of fluorine atoms into the azepane ring has been shown to influence the compound's properties, a strategy that is increasingly used in materials science. nih.govmdpi.com The combination of a methoxy group and other functional moieties on the azepane scaffold could lead to materials with tailored electronic and optical properties.
Cross-Disciplinary Research Avenues
The future of this compound research will likely be characterized by increasing collaboration across different scientific disciplines. In medicinal chemistry, the azepane scaffold is a recognized privileged structure found in numerous bioactive compounds and FDA-approved drugs. lifechemicals.comwikipedia.orgresearchgate.net The exploration of this compound and its derivatives as potential therapeutic agents for a range of diseases is a promising avenue of research. unibe.chacs.org This will require close collaboration between synthetic chemists, pharmacologists, and computational biologists to design, synthesize, and evaluate new drug candidates.
Computational chemistry will be instrumental in predicting the biological activity and pharmacokinetic properties of this compound derivatives, as well as in understanding their conformational behavior. nih.gov This in silico approach can help to prioritize synthetic targets and accelerate the drug discovery process.
The intersection of azepane chemistry with nanotechnology also presents exciting possibilities. Azepane-functionalized nanoparticles could be developed for targeted drug delivery or as contrast agents for medical imaging.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxyazepane, and how can researchers optimize reaction conditions for reproducibility?
- Methodology : Begin with a literature review using authoritative databases (e.g., SciFinder, Reaxys) to identify published protocols. Key steps include:
- Reaction Design : Compare methods such as nucleophilic substitution of azepane derivatives with methoxy groups or catalytic methylation of 2-hydroxyazepane.
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yield via HPLC or GC-MS .
- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodology : Prioritize parameters critical to pharmacological or material science applications:
- Solubility : Perform shake-flask experiments in solvents of varying polarity (water, DMSO, ethanol).
- Stability : Conduct accelerated degradation studies under heat, light, and humidity, analyzed via TLC or LC-MS.
- Thermal Properties : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
Q. What ethical and safety considerations are essential when handling this compound in laboratory settings?
- Methodology :
- Risk Assessment : Review Safety Data Sheets (SDS) for toxicity, flammability, and environmental hazards.
- Protocol Compliance : Align with institutional guidelines for waste disposal, personal protective equipment (PPE), and fume hood use.
- Ethical Reporting : Disclose limitations (e.g., incomplete toxicity data) and adhere to ethical codes for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Systematic Review : Compare experimental variables (cell lines, assay conditions, concentrations) using tools like PRISMA guidelines.
- Replication Studies : Reproduce conflicting experiments with standardized protocols, including positive/negative controls.
- Mechanistic Analysis : Use computational models (e.g., molecular docking) to validate target interactions or off-target effects .
Q. What strategies are effective for integrating this compound into novel drug delivery systems?
- Methodology :
- Formulation Screening : Test encapsulation efficiency in liposomes, polymeric nanoparticles, or cyclodextrins using dynamic light scattering (DLS) and UV-Vis spectroscopy.
- Release Kinetics : Employ dialysis-based assays under physiological pH/temperature conditions.
- In vitro/In vivo Correlation: Validate bioavailability improvements via pharmacokinetic studies in animal models .
Q. How can computational chemistry enhance the understanding of this compound’s reactivity and metabolic pathways?
- Methodology :
- Quantum Mechanics (QM) : Calculate reaction barriers for methoxy group cleavage or ring-opening using Gaussian or ORCA software.
- Metabolism Prediction : Apply tools like SwissADME or MetaCore to identify cytochrome P450-mediated metabolites.
- Data Validation : Cross-reference predictions with experimental LC-MS/MS data from microsomal incubations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodology :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using GraphPad Prism or R.
- Outlier Detection : Apply Grubbs’ test or robust regression to minimize bias.
- Uncertainty Quantification : Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. How should researchers address gaps in the mechanistic understanding of this compound’s effects?
- Methodology :
- Hypothesis-Driven Experiments : Use siRNA knockdown or CRISPR-Cas9 to identify signaling pathways.
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics datasets for pathway enrichment analysis.
- Collaborative Validation : Partner with independent labs to confirm findings and reduce bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
